L-Proline, 1-(4-chlorophenyl)-
Description
Evolution of L-Proline and its Derivatives in Catalysis
The journey of L-proline in catalysis began with the pioneering Hajos-Parrish-Eder-Sauer-Wiechert reaction in the 1970s, which demonstrated the ability of a simple amino acid to catalyze an intramolecular aldol (B89426) reaction with high enantioselectivity. scielo.brnih.gov This discovery laid the groundwork for the field of organocatalysis, which experienced a significant resurgence in the early 2000s. nih.govsciengine.com Scientists began to recognize that L-proline's unique cyclic secondary amine structure, combined with its carboxylic acid group, made it a versatile bifunctional catalyst. mdpi.com
This renewed interest sparked the development of a vast array of L-proline derivatives designed to improve upon the parent molecule's catalytic activity and selectivity. sciengine.comresearchgate.netrsc.org Researchers have modified the proline scaffold in numerous ways, creating categories such as prolinamides, prolinols, and proline sulfonamides. researchgate.net These modifications aim to fine-tune the catalyst's steric and electronic properties to suit specific reactions, including aldol, Mannich, and Michael reactions. scielo.brresearchgate.net The simplicity, stability, and non-toxic nature of these organocatalysts make them an attractive alternative to traditional metal-based catalysts. scielo.br
Significance of N-Aryl Proline Architectures in Organic Chemistry
Among the many modifications, the substitution at the proline nitrogen atom, particularly with aryl groups, has proven to be a significant strategy for catalyst development. These N-aryl proline architectures, which include N-aryl prolinamides, are of great interest because the electronic nature of the aryl substituent can directly influence the catalyst's performance. pnas.orgmdpi.comchemicalbook.com
Research has shown that the acidity of the amide proton in N-aryl prolinamides is a crucial factor for reactivity and stereoselectivity in direct aldol reactions. mdpi.comchemicalbook.com A key finding is that enantioselectivity often increases as the aryl substituent varies from electron-donating to electron-withdrawing. pnas.orgmdpi.com An electron-withdrawing group, such as a chloro or nitro group on the phenyl ring, makes the amide N-H proton more acidic. This enhanced acidity allows for stronger hydrogen bonding with the substrate, which is believed to be a key interaction in the transition state that dictates the stereochemical outcome of the reaction. pnas.orgmdpi.com This principle underscores the importance of compounds like L-Proline, 1-(4-chlorophenyl)-, where the chlorophenyl group acts as an electron-withdrawing moiety.
Scope and Focus of Research on L-Proline, 1-(4-chlorophenyl)- and Related N-Substituted Analogues
Research focusing on L-Proline, 1-(4-chlorophenyl)- and its analogues investigates their efficacy as organocatalysts in various asymmetric transformations. The 4-chlorophenyl substituent is of particular interest due to its electron-withdrawing nature, which, as noted, can enhance catalytic performance.
Studies have explored the use of L-proline and its derivatives in reactions involving chlorophenyl-substituted substrates. For instance, L-proline itself has been used to catalyze the synthesis of hydrazone derivatives incorporating a 4-chlorophenyl group, demonstrating its utility in constructing complex molecules under environmentally friendly conditions. mdpi.comtandfonline.com In the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation, the performance of catalysts with various substituted aldehydes has been evaluated. The reaction between acetone (B3395972) and 4-chlorobenzaldehyde (B46862), for example, has been a subject of study, with results showing moderate to good yields and varying levels of enantioselectivity depending on the specific proline-based catalyst and reaction conditions used. nih.govsciengine.comresearchgate.netrsc.org
The data below summarizes findings from various studies on aldol reactions involving chloro-substituted aromatic aldehydes catalyzed by L-proline or its derivatives.
Table 1: Asymmetric Aldol Reactions with Chloro-Substituted Aldehydes
| Catalyst | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| L-Proline | 4-chlorobenzaldehyde | (4R)-Hydroxy-4-(4'-chlorophenyl)-butan-2-one | 50% | 69% | sciengine.com |
| (S)-Proline-based Organocatalyst 1 | 4-chlorobenzaldehyde | 4-(4-Chlorophenyl)-4-hydroxybutan-2-one | 65% | 11% | researchgate.net |
| (S)-Proline-based Organocatalyst 2 | 4-chlorobenzaldehyde | 4-(4-Chlorophenyl)-4-hydroxybutan-2-one | 71% | 17% | researchgate.net |
| (S)-Proline-based Organocatalyst 3 | 4-chlorobenzaldehyde | 4-(4-Chlorophenyl)-4-hydroxybutan-2-one | 70% | 19% | nih.gov |
Beyond aldol reactions, research has also touched upon other transformations where these structures are relevant. This includes Michael additions and the synthesis of various heterocyclic compounds.
Table 2: Other Reactions Involving (Chlorophenyl) Proline-Related Structures
| Reaction Type | Catalyst/Precursor | Product/Compound Synthesized | Yield/Conversion | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Asymmetric Michael Addition | L-Proline-based Chiral Ionic Liquid | (R)-4-(3-chlorophenyl)-5-nitropentan-2-one | 99% Conversion | 100% | mdpi.com |
| Knoevenagel Condensation | L-Proline | Benzil bis[2-cyano-3-(4-chlorophenyl)-2-propenoylhydrazone] | 93% Yield | Not Applicable | tandfonline.com |
| Hydrazide Synthesis | L-Proline | 3-(4-Chlorophenyl)-N'-(3-(4-chlorophenyl)-2-cyanoacryloyl)-2-cyanoacrylohydrazide | High Yield | Not Applicable | mdpi.com |
The collective research underscores a continued interest in modifying the L-proline framework to achieve higher efficiency and selectivity in asymmetric synthesis. The 1-(4-chlorophenyl) substitution represents a key example of how electronic tuning of an organocatalyst can be explored to control reaction outcomes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-5-9(6-4-8)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEIGKACEFDJKI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738961 | |
| Record name | 1-(4-Chlorophenyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61898-80-4 | |
| Record name | 1-(4-Chlorophenyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Aryl L Proline Scaffolds
Direct Arylation Approaches to N-Aryl Prolines
The direct N-arylation of L-proline is a common and effective method for synthesizing N-aryl prolines. This typically involves the coupling of L-proline with an aryl halide, often facilitated by a metal catalyst.
One of the most established methods is the copper-catalyzed Ullmann-type coupling reaction. nih.govresearchgate.net This reaction has been a cornerstone for forming carbon-nitrogen bonds. In a typical procedure, L-proline is reacted with a halo-substituted benzene (B151609) in the presence of a copper(I) salt, such as copper(I) iodide (CuI). nih.gov The reaction is generally carried out in the presence of a base like potassium carbonate (K2CO3) and a ligand, with L-proline itself sometimes serving as the ligand. nih.govresearchgate.net Polar aprotic solvents such as dimethylformamide (DMF) are commonly used, and the reaction often requires elevated temperatures. rsc.orgthieme-connect.com The use of L-proline as a ligand can make the reaction conditions milder than in traditional ligand-free Ullmann reactions. researchgate.net
A more modern and often more efficient alternative is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.orgyoutube.com This reaction has gained widespread use due to its milder reaction conditions and broader substrate scope. wikipedia.orgbeilstein-journals.org The catalytic system for this transformation typically consists of a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of the phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. youtube.com For the N-arylation of amino acid esters, this method has been shown to be effective, although maintaining the enantiomeric purity of the proline stereocenter can sometimes be a challenge. acs.org
| Catalyst System | Arylating Agent | Base | Solvent | Temperature (°C) | Reference |
| CuI / L-proline | Aryl Iodide | Cs2CO3 | Dioxane | Moderate | nih.gov |
| Pd(OAc)2 / X-Phos | Aryl Triflate | Cs2CO3 | Toluene/DMF | RT to Elevated | beilstein-journals.org |
| CuI / N-methylglycine | Aryl Bromide | K2CO3 | DMSO | 40-90 | acs.org |
Multicomponent Reaction Strategies for N-Aryl Proline Derivatives
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy and the ability to rapidly generate molecular diversity. researchgate.net
The Ugi four-component reaction (U-4CR) is a prominent MCR that can be utilized to create complex N-aryl proline derivatives. rsc.orgresearchgate.net This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using an N-aryl proline derivative as the carboxylic acid component, a diverse range of peptidomimetics can be synthesized in a single step. An interesting variation is the Ugi-Smiles reaction, which has been used in combination with biocatalysis to produce optically pure N-aryl proline amides. rsc.org
Another important MCR is the Passerini three-component reaction (P-3CR), which involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov If L-proline, 1-(4-chlorophenyl)- is used as the carboxylic acid component, this reaction provides a direct route to α-acyloxy amides containing this scaffold. The Passerini reaction is believed to proceed through a concerted, non-ionic pathway, especially in aprotic solvents. organic-chemistry.org
L-proline itself can also act as a catalyst in various multicomponent reactions, highlighting its versatility in organic synthesis. rsc.orgmdpi.comrsc.orgnih.gov
Enantioselective Routes to N-Aryl Substituted Prolines
Maintaining the chirality of the L-proline core is often crucial for the biological activity of the final molecule. While many syntheses start with enantiomerically pure L-proline, there are also methods to introduce the N-aryl group enantioselectively or to synthesize the entire substituted proline ring in an asymmetric fashion.
One strategy for the enantioselective synthesis of substituted prolines involves the use of chiral catalysts. For instance, chiral phase-transfer catalysts have been used in the asymmetric conjugate addition of glycine (B1666218) derivatives to α,β-unsaturated aldehydes to create trans-3-substituted prolines with high enantioselectivity. researchgate.net Organocatalysis, often employing proline or its derivatives, has become a powerful tool for various asymmetric transformations. researchgate.netresearchgate.net
Another approach is the asymmetric synthesis of the proline ring itself. This can be achieved through various methods, including the cyclization of chiral amino acid derivatives. nih.gov For example, enantioselective synthesis of 3-substituted prolines has been achieved starting from commercially available 3-hydroxy-(S)-2-proline, where palladium-mediated couplings were used to introduce various groups at the C3 position. researchgate.net Furthermore, N-H insertion reactions of vinyldiazoacetates catalyzed by a combination of a rhodium catalyst and a chiral spiro phosphoric acid have been developed for the highly enantioselective synthesis of α-alkenyl α-amino acids. rsc.org
Derivatization Strategies for the L-Proline, 1-(4-chlorophenyl)- Core
The core structure of L-Proline, 1-(4-chlorophenyl)- offers multiple points for further chemical modification, allowing for the creation of a diverse library of derivatives. The primary sites for derivatization are the carboxylic acid group and the aromatic ring.
The carboxylic acid functionality can be readily converted into a variety of other functional groups. Esterification can be achieved by reacting with an alcohol under acidic conditions. nih.govpearson.comnih.govchemguide.co.ukAmide bond formation is another common transformation, accomplished by coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents. This allows for the introduction of a wide range of substituents.
The 4-chlorophenyl group also provides opportunities for further functionalization. The chlorine atom can be replaced through nucleophilic aromatic substitution reactions or can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling fine-tuning of the molecule's properties.
Additionally, derivatization can be performed for analytical purposes, such as chiral separation and quantification of proline enantiomers by HPLC or GC after reaction with a suitable derivatizing agent. impactfactor.orgsigmaaldrich.comresearchgate.netjuniperpublishers.com
| Functional Group | Reaction Type | Reagents | Resulting Derivative |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (e.g., EDC, HATU) | Amide |
| 4-chlorophenyl | Suzuki Coupling | Boronic Acid, Pd Catalyst | Biaryl |
| 4-chlorophenyl | Heck Coupling | Alkene, Pd Catalyst | Aryl-substituted alkene |
Organocatalytic Applications of N Aryl L Proline, 1 4 Chlorophenyl and Analogues
Enamine-Based Organocatalysis
Enamine catalysis is a cornerstone of organocatalysis, wherein a chiral secondary amine catalyst, such as an N-aryl-L-proline derivative, reacts with a carbonyl compound to form a nucleophilic enamine intermediate. researchgate.netwikipedia.org This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized product. The chirality of the catalyst directs the stereochemical outcome of the reaction.
The asymmetric aldol (B89426) reaction is a powerful method for forming carbon-carbon bonds and constructing chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. nih.gov Proline and its derivatives are well-established catalysts for this transformation. wikipedia.org
In the context of N-aryl-L-proline catalysts, the reaction between an aldehyde and a ketone proceeds through an enamine intermediate formed from the ketone and the proline catalyst. The aryl group on the nitrogen can influence the steric environment around the catalytic site, thereby affecting the facial selectivity of the enamine's attack on the aldehyde. For instance, in the reaction of 4-chlorobenzaldehyde (B46862) with acetone (B3395972), the use of L-proline-based catalysts can yield the corresponding (R)-4-(4'-chlorophenyl)-4-hydroxy-butan-2-one. scirp.orgsciengine.com The enantiomeric excess (ee) of the product is highly dependent on the catalyst structure and reaction conditions. scirp.org Research has shown that N-arylprolinamides can also serve as effective organocatalysts for aldol reactions. researchgate.net
Detailed studies have explored the impact of substituents on the aromatic ring of the aldehyde. For example, the reaction of acetone with various substituted benzaldehydes catalyzed by (S)-proline-based organocatalysts has been shown to yield moderate enantioselectivities. nih.gov The electronic nature of the substituent on the benzaldehyde (B42025) can affect the reaction's yield and stereoselectivity. nih.gov
Here is a table summarizing representative results for the asymmetric aldol reaction between acetone and 4-chlorobenzaldehyde catalyzed by L-proline derivatives under various conditions:
| Catalyst | Solvent | Additive | Temperature (°C) | Yield (%) | ee (%) | Reference |
| L-proline | scCO2 | - | 40 | 50 | 69 | sciengine.com |
| (S)-proline derivative | DCM | Benzoic Acid | 2 | 70 | 19 | nih.gov |
| Proline derivative 4 | - | - | - | 61 | 85 | scirp.org |
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, leading to the formation of β-amino carbonyl compounds, which are valuable building blocks in organic synthesis. nih.gov Proline-catalyzed asymmetric Mannich reactions have been extensively studied. libretexts.org
The mechanism is analogous to the aldol reaction, where the proline catalyst forms an enamine with the carbonyl donor. researchgate.net This enamine then attacks an imine, generated in situ from the aldehyde and the amine. The stereoselectivity is controlled by the chiral environment provided by the catalyst. researchgate.net The use of N-aryl-L-proline derivatives can enhance the efficiency and selectivity of this reaction. For example, N-arylsulfonyl-L-proline amides have been shown to be effective catalysts for asymmetric Mannich reactions. scirp.org
The reaction of aldehydes, ketones, and anilines can be catalyzed by (S)-proline to produce the corresponding Mannich bases with high stereoselectivity. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to understand the stereoselective step of the (S)-proline catalyzed Mannich reaction, confirming that the formation of the (S)-intermediate is energetically favored. researchgate.net
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. scirp.org It is a widely used carbon-carbon bond-forming reaction. Proline and its derivatives have been successfully employed as organocatalysts for asymmetric Michael additions. scirp.orgresearchgate.net
In a typical proline-catalyzed Michael addition, the catalyst forms an enamine with a donor molecule (e.g., a ketone or aldehyde), which then adds to the Michael acceptor (e.g., a nitroalkene or an enone). researchgate.netnih.gov The use of N-aryl-L-proline derivatives can influence the outcome of the reaction. For instance, L-proline has been used to catalyze the Michael addition of various active methylene (B1212753) compounds to α,β-enones in ionic liquids, achieving good yields. researchgate.net
The reaction of cyclohexanone (B45756) with trans-β-nitrostyrene catalyzed by proline derivatives has been shown to be efficient, with some catalysts leading to high enantioselectivity. scirp.org The nature of the catalyst and the reaction conditions, including the solvent and any additives, play a crucial role in determining the yield and stereoselectivity of the Michael adduct. scirp.org
Beyond the well-established aldol, Mannich, and Michael reactions, N-aryl-L-proline and its analogues catalyze a range of other important asymmetric carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. nih.gov For example, L-proline has been shown to catalyze the synthesis of 5-substituted 1H-tetrazoles through a [3+2] cycloaddition of nitriles and sodium azide. thieme-connect.com
Furthermore, L-proline can catalyze domino reactions, such as the Knoevenagel/hetero-Diels-Alder/elimination sequence. sciengine.com The versatility of these catalysts extends to the formation of C-N bonds, as seen in the synthesis of N-acyl derivatives from hydrazonyl bromides and amino acids, where L-proline was an effective catalyst. nih.gov Additionally, copper-catalyzed C-S and C-N bond formation, sometimes in the presence of L-proline as a ligand, has been used to assemble phenothiazines. longdom.org The formation of C-X bonds, where X can be a halogen, oxygen, or sulfur, is also a significant area of research in organic synthesis. liverpool.ac.ukscielo.org.mxnih.gov
Iminium Ion Catalysis
In contrast to enamine catalysis where the catalyst activates the nucleophile, iminium ion catalysis involves the activation of an electrophile. acs.org A secondary amine catalyst condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. nobelprize.org This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack. nobelprize.org
N-Aryl-L-proline derivatives can serve as effective catalysts in iminium ion-mediated reactions. The aryl group can modulate the electronic properties and steric bulk of the catalyst, thereby influencing the reactivity and enantioselectivity of the transformation. Proline and its derivatives are popular catalysts for various ring-forming and domino reactions that proceed via iminium intermediates. acs.org While primary amines have been used, secondary amines like proline derivatives dominate the field of iminium catalysis. acs.org
An example is the Diels-Alder reaction between α,β-unsaturated aldehydes and dienes, where a chiral imidazolidinone catalyst, derived from an amino acid, forms an iminium ion with the aldehyde, leading to a highly enantioselective cycloaddition. nobelprize.org Similarly, 4,5-methano-L-proline has been used as a catalyst for the reaction of enones with nitroalkenes, proceeding through an iminium ion intermediate. acs.org
Dual Activation Modes in N-Aryl Proline Catalysis
A key feature that contributes to the high efficiency and stereoselectivity of N-aryl-L-proline catalysis is the potential for dual activation. encyclopedia.pub In this mode, the catalyst simultaneously activates both the nucleophile (via enamine formation) and the electrophile (through hydrogen bonding or other non-covalent interactions). encyclopedia.pubrsc.org
The carboxylic acid group of proline (or a related hydrogen-bond donor in a proline derivative) can interact with the electrophile, bringing it into close proximity to the enamine intermediate in a well-defined orientation within the transition state. encyclopedia.pub This dual activation model, often depicted as a cyclic, chair-like transition state, explains the high levels of diastereo- and enantioselectivity observed in many proline-catalyzed reactions, including aldol and Mannich reactions. libretexts.orgencyclopedia.pub
For N-aryl-L-proline catalysts, the aryl group can further contribute to the organization of the transition state through π-π stacking or other weak interactions, providing an additional layer of stereochemical control. This synergistic activation of both reacting partners is a powerful strategy in asymmetric catalysis. mq.edu.au The concept of dual activation has been extended to combinations of organocatalysts, such as proline and a cinchona-thiourea catalyst, to achieve cooperative catalysis. rsc.org
Development of Supramolecular Proline-Based Organocatalysts
The development of supramolecular organocatalysts represents a significant advancement in the field of catalysis, aiming to enhance catalyst activity, selectivity, and stability through non-covalent interactions. In the context of proline-based catalysts, supramolecular strategies often involve the assembly of proline derivatives with other molecules to create a more complex and organized catalytic environment.
One approach involves the use of ionic liquids (ILs) to create a highly organized supramolecular structure. Non-covalent interactions between L-proline and ionic liquids can significantly influence the catalytic efficiency in reactions like the aldol reaction. researchgate.net Studies have shown that both non-chiral and chiral ionic liquids can induce a high degree of supramolecular organization, which can enhance the activity and, in some cases, tune the asymmetric induction of the catalyst. researchgate.net For instance, the formation of an ionogel phase was observed when L-proline was combined with a specific ionic liquid, leading to a notable increase in reaction yield and enantiomeric excess in the aldol reaction between p-nitrobenzaldehyde and acetone. researchgate.net This improvement is attributed to the structured environment provided by the supramolecular gel, which facilitates appropriate mass transfer for the catalytic process. researchgate.net
Another innovative strategy is the incorporation of proline moieties onto larger, pre-organized scaffolds like calixarenes. Calixarenes provide a hydrophobic cavity that can be beneficial for reactions conducted in aqueous media. researchgate.net Researchers have synthesized water-compatible proline catalysts derived from calixarenes that have demonstrated high efficiency in direct asymmetric aldol reactions in water. researchgate.net These calixarene-proline derivatives exhibited good yields, high diastereoselectivities, and enantioselectivities. researchgate.net The proposed structure of these catalysts in water suggests that the calixarene (B151959) unit creates a hydrophobic microenvironment that facilitates the reaction. researchgate.net
The use of additives to form supramolecular complexes with proline catalysts has also been explored. Additives with hydrogen-bond donor motifs can form complexes with the catalyst, leading to improved reaction rates and selectivity. researchgate.net For example, the use of a tetrafluoroborate (B81430) guanidinium (B1211019) salt in a proline-catalyzed cross-aldol reaction was investigated using NMR experiments to understand the role of the additive. uniovi.es These studies help to elucidate the existence of molecular aggregates that participate in the catalytic process. uniovi.es
Furthermore, the combination of organocatalysts with biomaterials like cellulose (B213188) nanofibers (CNFs) has shown promise. A system combining TEMPO-oxidized CNFs and proline demonstrated significantly enhanced catalytic activity in an asymmetric Michael addition, showcasing the potential of creating next-generation catalysts through such concerted systems. researchgate.net
These examples highlight the diverse strategies being employed to develop sophisticated supramolecular organocatalysts based on proline and its derivatives. By harnessing non-covalent interactions, researchers are creating more efficient and selective catalysts for a range of important organic transformations.
Catalyst Recyclability and Sustainable Methodologies
The recyclability of organocatalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. For proline-based catalysts, including N-aryl-L-proline derivatives, significant efforts have been dedicated to developing sustainable methodologies that allow for easy separation and reuse of the catalyst.
One of the most common and effective strategies for catalyst recycling is immobilization onto a solid support. This approach transforms a homogeneous catalyst into a heterogeneous one, which can be easily filtered off from the reaction mixture. Various materials have been employed as supports, including silica (B1680970), polymers, and magnetic nanoparticles. cnr.it
For instance, L-proline has been successfully supported on silica to create a recyclable catalyst system. nih.gov A silica-supported L-proline catalyst (SSLP) was prepared through a grafting technique and demonstrated high efficiency, particularly in aqueous media. nih.gov This catalyst could be recovered and reused multiple times without a significant loss of activity.
Magnetic nanoparticles (MNPs) offer a particularly attractive support system due to their easy separation from the reaction mixture using an external magnet. cnr.it Proline derivatives have been immobilized on MNPs, and these magnetic catalysts have shown high recyclability in asymmetric aldol reactions. cnr.it The polymeric nature of the coating on the magnetite cores can allow for a high loading of the catalyst. cnr.it
Polymer-supported proline derivatives have also been extensively studied. cnr.itrsc.org For example, 4-hydroxyproline (B1632879) has been immobilized on polystyrene, and the resulting catalysts showed good activity and enantioselectivity in the α-aminoxylation of aldehydes, with the resins being recyclable. nih.gov Covalent organic frameworks (COFs) have also been utilized as supports. These highly stable, porous materials can be functionalized with chiral organocatalysts, which have demonstrated good catalytic activity, enantioselectivity, and recyclability, sometimes even outperforming their homogeneous counterparts. cnr.it
Beyond solid supports, other innovative recycling strategies have been developed. The inherent solubility of L-proline in water provides a simple method for its recovery. tandfonline.comresearchgate.netrsc.org After the reaction, the catalyst can be extracted into an aqueous phase, and the water can then be evaporated to recover the L-proline for subsequent runs. tandfonline.com This method has been shown to be effective for several cycles with only a slight decrease in product yield. tandfonline.com
The reusability of various L-proline-based catalytic systems is often demonstrated through multiple reaction cycles, with the catalyst's performance being monitored in terms of yield and enantioselectivity. The following table summarizes the reusability of L-proline in a specific reaction.
| Run | Yield (%) |
| 1 | 94 |
| 2 | 85 |
| 3 | 78 |
| 4 | 73 |
| Table showing the reusability of L-proline over four consecutive runs. tandfonline.com |
These advancements in catalyst immobilization and green reaction methodologies underscore the commitment to developing sustainable and efficient chemical syntheses utilizing proline-based organocatalysts.
Mechanistic Insights and Computational Studies on N Aryl L Proline Catalysis and Ligand Behavior
Transition State Analysis in Organocatalytic Cycles
The stereochemical outcome of L-proline-catalyzed reactions is largely determined by the geometry of the transition state in the carbon-carbon bond-forming step. For aldol (B89426) reactions, the Zimmerman-Traxler model, which proposes a six-membered chair-like transition state, is widely accepted. nih.govwikipedia.org In this model, the enamine, formed from the catalyst and a carbonyl donor, reacts with a carbonyl acceptor. The substituents on the catalyst and the substrates orient themselves to minimize steric interactions, which dictates the stereochemistry of the product.
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organocatalytic reactions. nih.govarabjchem.org The B3LYP functional is a commonly employed method for these types of studies. nih.govmasjaps.com Quantum chemical calculations are used to optimize the geometries of reactants, intermediates, transition states, and products, as well as to calculate their corresponding energies. nih.gov This information allows for the mapping of the potential energy surface of the reaction and the determination of activation barriers, which are crucial for understanding reaction rates and selectivities.
In the context of N-aryl-L-proline catalysis, DFT studies can elucidate the electronic effects of the substituent on the aromatic ring. The 4-chloro substituent in L-Proline, 1-(4-chlorophenyl)- is electron-withdrawing, which can influence the charge distribution within the catalyst and the enamine intermediate. This, in turn, can affect the nucleophilicity of the enamine and the stability of the transition state. While a detailed DFT study specifically on L-Proline, 1-(4-chlorophenyl)- is not available in the provided search results, studies on similar N-aryl prolinamides have shown that electron-withdrawing groups on the aryl ring can increase the acidity of the amide N-H, making it a better hydrogen bond donor in the transition state. rsc.org
A theoretical study on related proline-based organocatalysts in the aldol reaction of acetone (B3395972) with substituted benzaldehydes employed DFT calculations at the B3LYP/6-311++G(d,p) level with a solvent model to rationalize the observed enantioselectivities. nih.gov Such calculations can provide insights into the preferred reaction pathways and the origins of stereochemical control.
Conformational Analysis and Stereochemical Control
The conformational flexibility of the pyrrolidine (B122466) ring in proline derivatives is a key factor in determining the stereochemical outcome of the reactions they catalyze. The proline ring can adopt two main puckered conformations: an endo (Cγ-exo) and an exo (Cγ-endo) pucker. nih.gov These conformations influence the orientation of the substituents on the ring, including the carboxylic acid group and the N-aryl group in the case of L-Proline, 1-(4-chlorophenyl)-.
The puckering of the pyrrolidine ring is correlated with the main chain torsion angles and the cis/trans isomerization of the amide bond. nih.gov The N-aryl substituent can influence the conformational equilibrium of the ring. A detailed conformational analysis of 4-substituted prolines has shown that stereoelectronic effects can bias the ring pucker. nih.gov While this study focused on substitution at the 4-position of the ring, it highlights the sensitivity of the proline conformation to substituent effects. It is plausible that the bulky and electronically distinct 4-chlorophenyl group on the nitrogen atom also influences the ring's conformational preference, which in turn would affect the geometry of the enamine intermediate and the subsequent transition state, thereby exerting stereochemical control.
Elucidation of Catalyst-Substrate Interactions
The catalytic activity and stereoselectivity of L-proline and its derivatives are highly dependent on the interactions between the catalyst and the substrates in the transition state. A crucial interaction is the formation of a hydrogen bond between the carboxylic acid group of the proline catalyst and the carbonyl oxygen of the acceptor aldehyde. wikipedia.org This hydrogen bond activates the aldehyde towards nucleophilic attack by the enamine and helps to rigidify the transition state assembly.
In the case of L-Proline, 1-(4-chlorophenyl)-, the electronic nature of the 4-chlorophenyl group can modulate the acidity of the carboxylic acid proton, potentially altering the strength of this key hydrogen bond. Furthermore, non-covalent interactions, such as π-π stacking or CH-π interactions, between the N-aryl group and the substrates could also play a role in stabilizing the transition state and influencing stereoselectivity. While direct evidence for such interactions involving L-Proline, 1-(4-chlorophenyl)- is not present in the search results, the possibility of such interactions is a recognized factor in organocatalysis. The formation of the enamine intermediate between the catalyst and the carbonyl donor is the initial covalent interaction that sets the stage for the subsequent stereodetermining step. nih.govunits.it
Solvent Effects on Reaction Mechanism and Enantioselectivity
The choice of solvent can have a profound impact on the rate, yield, and enantioselectivity of organocatalytic reactions. rsc.org Solvents can influence the solubility of the catalyst and reactants, the stability of charged intermediates and transition states, and the conformational equilibrium of the catalyst.
For proline-catalyzed reactions, both protic and aprotic solvents have been used, and their effects on enantioselectivity can be significant. mdpi.com For instance, in some proline-catalyzed aldol reactions, the addition of DMSO to other organic solvents has been shown to improve results. mdpi.com The solvent can affect the aggregation state of the catalyst and can participate in the proton transfer steps of the catalytic cycle. DFT studies incorporating implicit or explicit solvent models are often necessary to accurately predict the outcomes of reactions in solution. nih.gov While specific studies on the solvent effects for L-Proline, 1-(4-chlorophenyl)- are not detailed in the provided results, the general principles of solvent effects in proline catalysis would apply. The polarity and hydrogen-bonding ability of the solvent would be expected to influence the stability of the zwitterionic form of the catalyst and the key hydrogen bonding interactions in the transition state, thereby affecting the enantioselectivity.
Advanced Research Directions and Broader Utility of N Aryl Proline Derivatives
Applications in the Synthesis of Complex Molecular Architectures
One of the primary applications of these catalysts is in asymmetric aldol (B89426), Mannich, and Michael reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The N-aryl group plays a crucial role in shielding one face of the reactive enamine intermediate, directing the approach of the electrophile and thus controlling the stereochemical outcome of the reaction.
Key Research Findings in Complex Synthesis:
| Reaction Type | Catalyst | Substrates | Key Outcome |
| Aldol Reaction | N-Aryl Prolinamides | Ketones and Aldehydes | High yields and excellent enantioselectivities (up to 96% ee) in the synthesis of chiral intermediates. researchgate.net |
| Michael Addition | Dipeptidic Proline-Thiourea | Aldehydes and Nitroolefins | Chiral 4-nitro aldehyde adducts with yields up to 99% and 97% enantiomeric excess. researchgate.net |
| C(sp3)-H Activation | Palladium coupled with Proline analogs | Aryl iodides and Proline derivatives | Efficient and enantioselective synthesis of complex pyrrolidine (B122466) analogs for neuroscience research. nih.gov |
| Friedländer Reaction | Supported Binam-derived Prolinamides | Cyclohexanone (B45756) derivatives and 2-aminoaromatic aldehydes | Synthesis of chiral tacrine (B349632) analogues in good yields (up to 93%) and excellent enantioselectivities (up to 96%). researchgate.net |
The pyrrolidine ring, a core component of L-Proline, 1-(4-chlorophenyl)-, is a versatile scaffold found in numerous biologically active compounds and is a key building block in drug discovery. nih.gov The ability to functionalize this scaffold stereoselectively using N-aryl proline catalysis enables the synthesis of novel pharmaceutical agents, including antagonists for ionotropic glutamate (B1630785) receptors, which are vital for studying neurological health and disease. nih.gov
Exploration in Noncanonical Amino Acid Synthesis
Noncanonical amino acids (ncAAs), which are not among the 20 proteinogenic amino acids, are invaluable building blocks for developing modern therapeutics, including peptide-based drugs and peptidomimetics. nih.gov The synthesis of enantiomerically pure ncAAs presents a significant challenge, and N-aryl proline derivatives have emerged as powerful tools to address this.
These catalysts facilitate the asymmetric functionalization of glycine (B1666218) derivatives and other precursors to produce a wide range of structurally diverse ncAAs. mdpi.com Photocatalysis, in combination with N-aryl proline catalysis, has enabled the direct C-H functionalization of amino acid derivatives, offering a greener and more step-economical route to valuable non-proteinogenic amino acids. mdpi.com
Biocatalysis offers a complementary approach to the synthesis of N-arylated α-amino acids. acs.org While chemical methods often require heavy metals and harsh conditions that can lead to racemization, enzymatic routes provide a more sustainable and highly selective alternative. acs.org For instance, enzymes like ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) can catalyze the addition of arylamines to fumarate, yielding N-arylated aspartic acids with excellent enantiomeric excess (>99% ee). acs.org The development of such biocatalytic methods is a growing area of research, aiming to provide efficient pathways to these valuable chiral building blocks. acs.org
Strategies for Catalyst Immobilization and Heterogenization
A significant drawback of using organocatalysts in industrial-scale synthesis is the challenge of separating the catalyst from the reaction mixture. To overcome this, researchers have developed various strategies for the immobilization, or heterogenization, of proline and its derivatives. rsc.org Attaching the catalyst to a solid support simplifies product purification and, more importantly, allows for the recovery and reuse of the catalyst, which is crucial for developing sustainable and cost-effective chemical processes. researchgate.net
Several immobilization techniques have been successfully employed for proline-based catalysts:
Grafting: The catalyst is covalently bonded to the surface of a solid support, such as silica (B1680970) gel, polymers, or metal-organic frameworks (MOFs). researchgate.net
Impregnation: The catalyst is physically adsorbed onto the pores of a support material. rsc.org
Intercalation: The catalyst is inserted between the layers of a host material, such as layered double hydroxides. rsc.org
These heterogenized catalysts have demonstrated high efficiency and stereoselectivity in various asymmetric reactions, including Aldol, Michael, and Mannich reactions, often with the added benefit of being recyclable for multiple reaction cycles. rsc.orgresearchgate.net
Future Prospects in Asymmetric Catalysis and Materials Science
The field of asymmetric organocatalysis continues to evolve rapidly, with N-aryl proline derivatives playing a central role in its advancement. beilstein-journals.org Future research is expected to focus on the development of novel, more efficient, and highly selective catalysts. The integration of organocatalysis with other emerging technologies, such as continuous flow chemistry and mechanochemistry, holds significant promise for creating greener and more sustainable synthetic processes. chiralpedia.com
In the realm of asymmetric catalysis , future trends include:
Development of bifunctional catalysts: Designing catalysts that possess multiple active sites to promote cascade reactions with even greater efficiency. researchgate.net
Application in photoredox catalysis: Combining the stereodirecting ability of N-aryl prolines with light-mediated reactions to unlock new synthetic transformations. mdpi.com
Sustainable protocols: Utilizing environmentally benign solvents like water and methanol (B129727) mixtures to reduce the environmental impact of chemical synthesis. mdpi.com
Beyond catalysis, proline derivatives are finding new applications in materials science . The unique rigid, helical structure of polyproline makes it an attractive scaffold for creating novel biomaterials. acs.org By functionalizing proline monomers with groups like azides before polymerization, scientists can create "clickable" polyprolines. These polymers can be easily modified with various molecules, such as saccharides or other polymers, to create complex architectures like bottlebrush polymers for biomedical applications. acs.org The ability to edit the functional groups on proline residues within a peptide chain also opens up possibilities for creating structurally diverse and functional peptides for various applications. nih.gov
The continued exploration of N-aryl proline derivatives and related compounds is poised to yield significant innovations in both the synthesis of chiral molecules and the design of advanced functional materials.
Q & A
Q. What are the recommended analytical techniques for confirming the structural integrity and purity of L-Proline, 1-(4-chlorophenyl)- in synthetic batches?
- Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment (e.g., 97% purity as per ), and mass spectrometry (MS) for molecular weight verification. Impurity profiling should reference pharmacopeial standards such as (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A, EP) and Fenofibric Acid (Impurity B, EP) . For chiral resolution, polarimetry or chiral HPLC can distinguish between L- and D-proline derivatives .
Q. How can researchers optimize the synthesis of L-Proline, 1-(4-chlorophenyl)- to minimize the formation of common impurities?
- Methodological Answer: Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be tailored to avoid byproducts like (3RS)-3-[4-(4-Chlorobenzoyl)-phenoxy]butan-2-one (Impurity C, EP) . Purification steps, such as recrystallization using polar aprotic solvents or silica gel chromatography, can reduce impurities. Monitoring reaction progress via thin-layer chromatography (TLC) or inline HPLC ensures early detection of side products .
Q. What protocols are recommended for assessing the stability of L-Proline, 1-(4-chlorophenyl)- under varying storage conditions?
- Methodological Answer: Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should be conducted. Decomposition products, such as toxic NOx and Cl− vapors, can be analyzed using gas chromatography-mass spectrometry (GC-MS) . Purity degradation can be quantified via HPLC against certified reference materials (CRMs) .
Advanced Research Questions
Q. What methodological considerations are critical when designing in vitro assays to evaluate the biological activity of L-Proline, 1-(4-chlorophenyl)- against enzymatic targets?
- Methodological Answer: The PICO framework (Population: enzyme target; Intervention: compound concentration; Comparison: control inhibitors; Outcome: IC50 values) ensures assay rigor . For example, structural analogs like Tioclomarol (with a chlorophenyl moiety) show antimicrobial activity via enzyme inhibition, which can guide assay design . Dose-response curves and kinetic studies (e.g., Michaelis-Menten plots) are essential for mechanistic insights .
Q. How should researchers address discrepancies in reported toxicity profiles of chlorophenyl-substituted proline derivatives?
- Methodological Answer: Variations in LD50 values (e.g., >1200 mg/kg in mice for oral administration ) may arise from differences in administration routes or model organisms. Comparative studies using standardized OECD guidelines (e.g., acute oral toxicity Test Guideline 423) and metabolite profiling (e.g., liver microsomal assays) can resolve inconsistencies. Mutagenicity data from Ames tests (e.g., 10 mg/L in human lymphocytes ) should be contextualized with exposure durations .
Q. What advanced spectroscopic or computational methods are recommended for elucidating the stereochemical configuration of L-Proline, 1-(4-chlorophenyl)- derivatives?
- Methodological Answer: X-ray diffraction (XRD) provides definitive crystallographic data (e.g., CCDC deposition numbers ), while density functional theory (DFT) calculations predict electronic and steric effects on stereochemistry. Vibrational circular dichroism (VCD) and solid-state NMR can resolve enantiomeric purity, critical for structure-activity relationship (SAR) studies .
Q. How can researchers design experiments to analyze the compound’s potential as a dopamine receptor modulator, given structural similarities to known antagonists?
- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) using the dopamine D2 receptor structure (PDB ID: 6CM4) can predict binding affinity. In vitro competitive binding assays with radiolabeled ligands (e.g., [³H]-Spiperone) validate computational predictions. Reference compounds like L-741,626 (a D2 antagonist with a chlorophenyl group ) provide benchmark IC50 values for comparative analysis .
Data Contradiction and Synthesis Challenges
Q. What strategies are effective in resolving conflicting reports on the antimicrobial efficacy of L-Proline, 1-(4-chlorophenyl)- derivatives?
- Methodological Answer: Discrepancies may arise from variations in bacterial strains or assay conditions. Standardized CLSI broth microdilution protocols with ATCC reference strains (e.g., E. coli ATCC 25922) ensure reproducibility. Structural modifications, such as substituting the chlorophenyl group with fluorophenyl (as in 1-(4-Fluorophenyl)imidazolidin-2-one ), can isolate pharmacophoric contributions to activity .
Q. How can synthetic routes be optimized to improve yields of L-Proline, 1-(4-chlorophenyl)- while maintaining stereochemical fidelity?
- Methodological Answer: Asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) enhances enantiomeric excess. Process analytical technology (PAT), such as inline Fourier-transform infrared (FTIR) spectroscopy, monitors intermediate formation. Impurity thresholds should align with ICH Q3A guidelines, referencing EP impurity standards .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling L-Proline, 1-(4-chlorophenyl)- given its toxicity profile?
- Methodological Answer:
Personal protective equipment (PPE) and fume hoods are mandatory due to toxic decomposition products (NOx, Cl− ). Acute toxicity studies (OECD 423) inform hazard classification, while mutagenicity data (e.g., in vitro micronucleus assays ) guide risk assessments. Waste disposal must comply with EPA regulations for halogenated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
